trans-2,cis-6-Nonadienal (CAS 557-48-2), commonly known as violet leaf or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde renowned for its extreme olfactory potency. Characterized by its specific (2E, 6Z) geometric configuration, this compound is a critical raw material in the flavor and fragrance (F&F) industry and an essential analytical standard for environmental water monitoring. With an odor detection threshold extending into the low parts-per-trillion (ng/L) range, it delivers highly specific green, cucumber, and melon notes [1]. From a procurement perspective, its exceptional potency means that it is typically utilized in extreme dilutions, making isomeric purity and proper stabilization (such as with α-tocopherol) critical purchasing criteria to prevent oxidative degradation and ensure reproducible batch-to-batch performance .
Substituting trans-2,cis-6-nonadienal with closely related aliphatic aldehydes or constitutional isomers results in immediate sensory profile failure and formulation incompatibility. For example, replacing it with the constitutional isomer Triplal shifts the olfactory profile from a delicate cucumber/violet leaf note to an aggressive green-cut grass scent, fundamentally altering the end product [1]. Similarly, utilizing the mono-unsaturated trans-2-nonenal introduces fatty, cardboard-like off-notes and requires higher dosing due to a significantly higher odor threshold [2]. Furthermore, attempting to use crude, un-stabilized nonadienal mixtures leads to rapid polymerization and oxidation, rendering the material useless for premium fragrance compounding or precise analytical benchmarking.
In quantitative structure-activity relationship (QSAR) modeling of flavor thresholds in beer, trans-2,cis-6-nonadienal demonstrates extreme sensory potency compared to closely related mono-unsaturated aldehydes. The measured flavor threshold for trans-2,cis-6-nonadienal is 0.00005 mg/L, whereas trans-2-nonenal requires a concentration of 0.00011 mg/L to achieve detection [1]. This quantitative difference highlights the superior efficiency of the doubly unsaturated compound.
| Evidence Dimension | Flavor detection threshold in a beer/beverage matrix |
| Target Compound Data | 0.00005 mg/L (trans-2,cis-6-nonadienal) |
| Comparator Or Baseline | 0.00011 mg/L (trans-2-nonenal) |
| Quantified Difference | trans-2,cis-6-nonadienal is more than twice as potent, requiring less than half the mass to achieve sensory detection. |
| Conditions | QSAR threshold modeling in a complex aqueous beverage matrix (beer) |
The significantly lower threshold allows formulators to dose the compound at lower concentrations, offsetting higher API costs and improving overall cost-in-use for beverage flavoring.
As an odorous algal metabolite, trans-2,cis-6-nonadienal is a critical target in drinking water quality monitoring. It exhibits an exceptionally low aqueous odor threshold of 2 ng/L at 45 °C [1]. In contrast, common groundwater contaminants like trichloroethylene (TCE) have thresholds around 0.20 mg/L (200,000 ng/L)[1]. The extreme sensitivity required to detect nonadienal necessitates the procurement of high-purity, stabilized standards to calibrate GC-MS and olfactometry equipment accurately.
| Evidence Dimension | Aqueous odor detection threshold |
| Target Compound Data | 2 ng/L at 45 °C (trans-2,cis-6-nonadienal) |
| Comparator Or Baseline | 200,000 ng/L at 45 °C (Trichloroethylene / TCE) |
| Quantified Difference | trans-2,cis-6-nonadienal is detectable at concentrations 100,000 times lower than typical volatile organic contaminants like TCE. |
| Conditions | Aqueous solution at 45 °C simulating domestic water usage (showering) |
Procuring high-purity trans-2,cis-6-nonadienal is mandatory for environmental labs, as its ultra-low detection limit requires precise calibration standards to prevent false negatives in water quality assessments.
The stability of trans-2,cis-6-nonadienal is highly dependent on the pH and chemical nature of the formulation matrix. It is exclusively stable in alcoholic perfumes (where it forms diethylacetals without negative olfactory impact) and in neutral bases such as shampoos and soaps[1]. Conversely, it is highly unstable and rapidly degrades in strongly acidic cleaners, antiperspirants, and highly alkaline products [1]. This binary stability profile strictly dictates its procurement suitability across different consumer product lines.
| Evidence Dimension | Chemical stability and sensory retention |
| Target Compound Data | Stable (retains odor profile via diethylacetal formation) in alcoholic and neutral bases |
| Comparator Or Baseline | Rapid degradation in acidic cleaners and highly alkaline environments |
| Quantified Difference | Complete loss of functional sensory utility in extreme pH matrices compared to stable performance in neutral/alcoholic matrices. |
| Conditions | Comparative formulation in fine fragrances/soaps vs. industrial cleaners |
Buyers must restrict the procurement of this high-cost aldehyde to compatible formulation lines (fine fragrances, neutral personal care) to avoid costly degradation failures in extreme pH products.
Due to its extraordinary sensory potency (threshold of 0.00005 mg/L) and specific (2E,6Z) geometry, this compound is the premier choice for imparting authentic cucumber, melon, and violet leaf notes in fine perfumery and premium food flavorings. Its ability to form stable diethylacetals in alcoholic matrices ensures long-lasting fragrance performance without odor degradation [1].
With an aqueous odor threshold of just 2 ng/L, trans-2,cis-6-nonadienal is a critical reference standard for environmental laboratories. It is used to calibrate GC-MS and olfactometry systems for the detection of odorous algal metabolites in municipal drinking water supplies, where precise quantification is required to address consumer quality complaints [2].
In neurobiological and chemoinformatics research, trans-2,cis-6-nonadienal serves as a high-affinity ligand for studying olfactory receptor activation. Its specific double-bond configuration provides a critical pivot-point for receptor binding models (such as OR-I7), making it an essential pure compound for mapping odorant conformation and receptor response [3].
Irritant